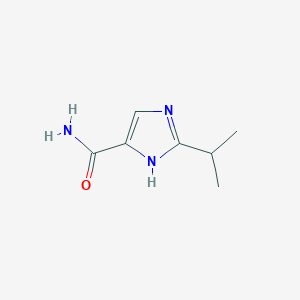

2-Isopropyl-1H-imidazole-4-carboxamide

Description

2-Isopropyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound featuring an imidazole core substituted with an isopropyl group at position 2 and a carboxamide moiety at position 3.

Properties

IUPAC Name |

2-propan-2-yl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4(2)7-9-3-5(10-7)6(8)11/h3-4H,1-2H3,(H2,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUBAPFLWRPCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Core Structure Differences: The target compound and Imidazole-2-carboxaldehyde share an imidazole core, whereas 5ck and Telmisartan Related Compound B incorporate a benzimidazole system (fused benzene-imidazole ring). Imazapic’s imidazolinone core (a partially saturated imidazole derivative) introduces conformational flexibility, critical for its herbicidal activity .

Functional Group Impact :

- Carboxamide vs. Carboxylic Acid/Aldehyde : The carboxamide group in the target compound and 5ck derivatives enhances hydrogen-bonding capacity without ionization, improving solubility and stability under physiological conditions. In contrast, the carboxylic acid in Telmisartan Related Compound B and Imazapic may ionize at physiological pH, affecting bioavailability and membrane permeability .

- Aldehyde Reactivity : Imidazole-2-carboxaldehyde’s aldehyde group is highly reactive, making it a valuable intermediate in synthesis but less suitable for direct therapeutic use due to instability .

Substituent Effects: The isopropyl group in the target compound likely increases hydrophobicity, which may enhance membrane penetration but reduce aqueous solubility. Similar hydrophobic substituents in Imazapic (isopropyl/methyl) contribute to its herbicidal activity by facilitating lipid bilayer interactions .

Q & A

Q. What are the common synthetic routes for 2-Isopropyl-1H-imidazole-4-carboxamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalizing the imidazole core via nucleophilic substitution or coupling reactions. For example:

- Coupling with isopropylamine : Reacting 2-chloroimidazole-4-carboxamide with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Carboxamide formation : Hydrolysis of ethyl esters (e.g., ethyl 2-isopropylimidazole-4-carboxylate) using aqueous NH₃ or LiOH, followed by purification via recrystallization .

Critical factors : Temperature control (±5°C), anhydrous solvents, and stoichiometric excess of isopropylamine (1.2–1.5 eq) to minimize byproducts. Yields range from 45–70% depending on purification methods .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Isopropyl-1H-imidazole-4-carboxamide?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the isopropyl group (e.g., δ 1.2–1.4 ppm for CH₃ protons in isopropyl) and carboxamide NH₂ signals (δ 6.5–7.0 ppm) .

- FT-IR : Detect carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (theoretical m/z: 168.11) and fragmentation patterns .

Data Table :

| Property | Value | Technique |

|---|---|---|

| Molecular Formula | C₇H₁₁N₃O | HRMS |

| Carboxamide C=O | 1652 cm⁻¹ | FT-IR |

| Isopropyl CH₃ | δ 1.3 ppm (doublet, J=6.8 Hz) | ¹H NMR |

Q. What are the recommended storage conditions to maintain the stability of 2-Isopropyl-1H-imidazole-4-carboxamide in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carboxamide group .

- Stability tests : Monitor decomposition via HPLC every 6 months; degradation >5% warrants repurification. Avoid exposure to strong oxidizers or humidity (>60% RH) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the imidazole ring during derivatization?

Methodological Answer:

- Directing groups : Use temporary protecting groups (e.g., SEM-Cl for N1 protection) to block undesired substitution sites .

- Metal catalysis : Pd-mediated C-H activation at the C5 position under mild conditions (Pd(OAc)₂, 80°C) enables selective arylation .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic substitution preferences at C2/C4 positions, guiding reagent selection .

Q. What methodological approaches are recommended for resolving contradictory reports on biological activity across studies?

Methodological Answer:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and solvent systems (e.g., DMSO ≤0.1% v/v) to minimize variability .

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic). Conflicting results often arise from differences in IC₅₀ determination methods (e.g., fluorescence vs. radiometric assays) .

- Longitudinal studies : Track time-dependent effects (e.g., 24h vs. 72h exposure) to identify transient vs. sustained activity .

Q. What strategies can optimize the compound’s solubility profile for in vivo pharmacological testing while maintaining bioactive conformation?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the carboxamide group (e.g., using POCl₃), which hydrolyze in vivo to release the active compound .

- Co-solvent systems : Use PEG 400:water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility (>2 mg/mL) without altering imidazole ring planarity .

- Salt formation : React with HCl or citric acid to improve crystallinity and bioavailability (test via pH-solubility profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.